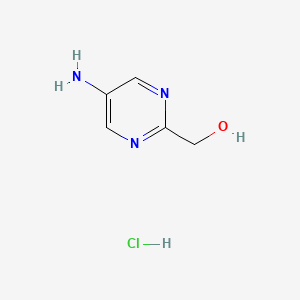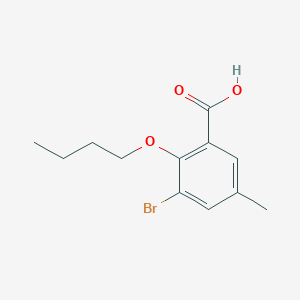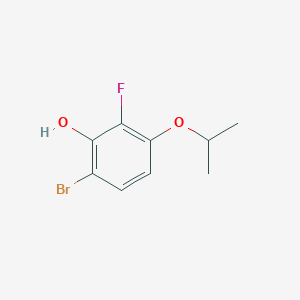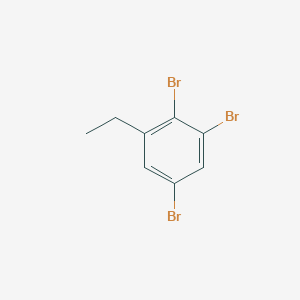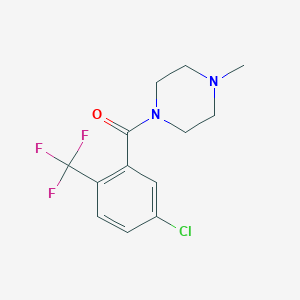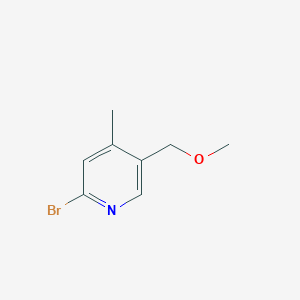
2-Bromo-5-(methoxymethyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(methoxymethyl)-4-methylpyridine (2-BMMP) is a compound belonging to the class of heterocyclic compounds, which are characterized by their aromaticity and high reactivity. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 2-BMMP is used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of biochemical and physiological effects.
Wirkmechanismus
2-Bromo-5-(methoxymethyl)-4-methylpyridine has been found to act as an agonist of the muscarinic receptor, which is involved in a variety of physiological processes, such as the regulation of heart rate and blood pressure. It has also been found to act as an inhibitor of nitric oxide synthase, which is responsible for the production of nitric oxide.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the stimulation of the muscarinic receptor, the inhibition of nitric oxide synthase, and the inhibition of the formation of reactive oxygen species. It has also been found to have an effect on the regulation of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-5-(methoxymethyl)-4-methylpyridine has several advantages for laboratory experiments, including its availability, low cost, and high reactivity. Additionally, it is relatively non-toxic and can be synthesized in a variety of ways. However, it is also important to note that the compound is highly flammable and can be explosive when heated.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Bromo-5-(methoxymethyl)-4-methylpyridine in scientific research. These include the further exploration of its effects on the muscarinic receptor and nitric oxide synthase, as well as the development of novel applications for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted into the potential toxicity of this compound, as well as its potential use in the treatment of various diseases.
Synthesemethoden
2-Bromo-5-(methoxymethyl)-4-methylpyridine can be synthesized by a variety of methods, including the reaction of 2-bromo-4-methylpyridine with methanol in the presence of an acid catalyst. This reaction yields a mixture of this compound and 4-methylpyridine, which can be separated by distillation. Alternatively, this compound can be synthesized from 2-bromo-5-methoxy-4-methylpyridine by reaction with a base in the presence of a solvent.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(methoxymethyl)-4-methylpyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of biochemical and physiological effects. For example, this compound has been used in the study of the effect of nitric oxide on vascular smooth muscle cells, as well as in the study of the mechanism of action of drugs targeting the muscarinic receptor.
Eigenschaften
IUPAC Name |
2-bromo-5-(methoxymethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-8(9)10-4-7(6)5-11-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHBMGCOLGFMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




